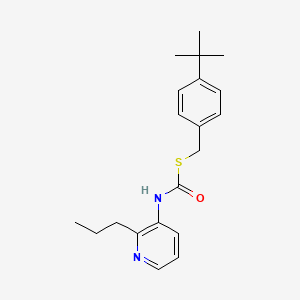
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate: is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-(1,1-Dimethylethyl)benzyl chloride with sodium thiocyanate to form the corresponding thiocyanate. This intermediate is then reacted with 3-pyridinecarboxaldehyde under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-pentyl-3-pyridinylcarbonimidothioate
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-butyl-3-pyridinylcarbonimidothioate
Comparison: Compared to similar compounds, S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the propyl group, for example, may affect its solubility and interaction with other molecules, making it suitable for specific research and industrial applications.
Properties
CAS No. |
51308-62-4 |
|---|---|
Molecular Formula |
C20H26N2OS |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-(2-propylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C20H26N2OS/c1-5-7-17-18(8-6-13-21-17)22-19(23)24-14-15-9-11-16(12-10-15)20(2,3)4/h6,8-13H,5,7,14H2,1-4H3,(H,22,23) |
InChI Key |
GHKMMSBDVMXFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















